

Structural Activity Relationship of (1-Methylpiperidin-2-yl)methanamine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (1-Methylpiperidin-2-yl)methanamine

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The **(1-methylpiperidin-2-yl)methanamine** scaffold is a key pharmacophore in the development of novel therapeutic agents, particularly for neurological and psychiatric disorders. Its derivatives have shown significant affinity for various receptors, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors. Understanding the structural activity relationship (SAR) of these derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of **(1-methylpiperidin-2-yl)methanamine** derivatives based on available experimental data, detailing their biological activities and the experimental protocols used for their evaluation.

Comparative Analysis of Biological Activity

The biological activity of **(1-methylpiperidin-2-yl)methanamine** derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the methanamine nitrogen. The following tables summarize the available quantitative data for derivatives acting on different biological targets.

Nicotinic Acetylcholine Receptor Ligands

Derivatives of the **(1-methylpiperidin-2-yl)methanamine** scaffold have been investigated as ligands for nAChRs. Modifications to the core structure can significantly impact binding affinity.

Compound ID	Modification	Receptor Subtype	Binding Affinity (K _i , nM)
Reference 1	6-Fluoronicotine	Rat Brain nAChRs	0.45[1]
Reference 2	6-Bromonicotine	Rat Brain nAChRs	0.45[1]
Reference 3	(-)-Nicotine	Rat Brain nAChRs	2.4[1]
Reference 4	6-Methoxynicotine	Rat Brain nAChRs	22[1]
Reference 5	2β-Isoxazolyl-8-azabicyclo[3.2.1]octane	Rat Brain nAChRs	3[2]

Table 1: Binding affinities of selected nicotinic acetylcholine receptor ligands. Note that while not direct derivatives of **(1-Methylpiperidin-2-yl)methanamine**, these nicotine analogs provide insight into how substitutions on a related piperidine-like core affect nAChR affinity.

Sigma Receptor Ligands

The piperidine moiety is a common feature in high-affinity sigma receptor ligands. SAR studies on related piperidine and piperazine derivatives offer valuable insights.

Compound ID	Modification	Receptor Subtype	Binding Affinity (K _i , nM)
Compound 1	2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone	Sigma-1	3.2[3]
Haloperidol (Ref)	-	Sigma-1	2.5[3]
(+)-Pentazocine (Ref)	-	Sigma-1	-[3]

Table 2: Binding affinities of selected piperidine/piperazine-based compounds for the Sigma-1 receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This assay is used to determine the binding affinity of a compound to nAChRs.

Protocol:

- **Membrane Preparation:** Whole rat brains (minus cerebellum) are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 40,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.
- **Binding Assay:** The assay mixture contains the membrane preparation, the radioligand (e.g., [³H]cytisine or [³H]nicotine), and the test compound at various concentrations.
- **Incubation:** The mixture is incubated at a specific temperature (e.g., 4°C or 22°C) for a defined period (e.g., 60-75 minutes) to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is calculated using the Cheng-Prusoff equation.^[1]

Radioligand Binding Assay for Sigma-1 Receptors

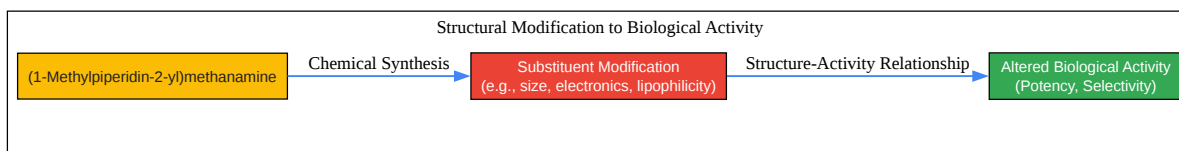
This protocol is used to assess the affinity of compounds for the sigma-1 receptor.

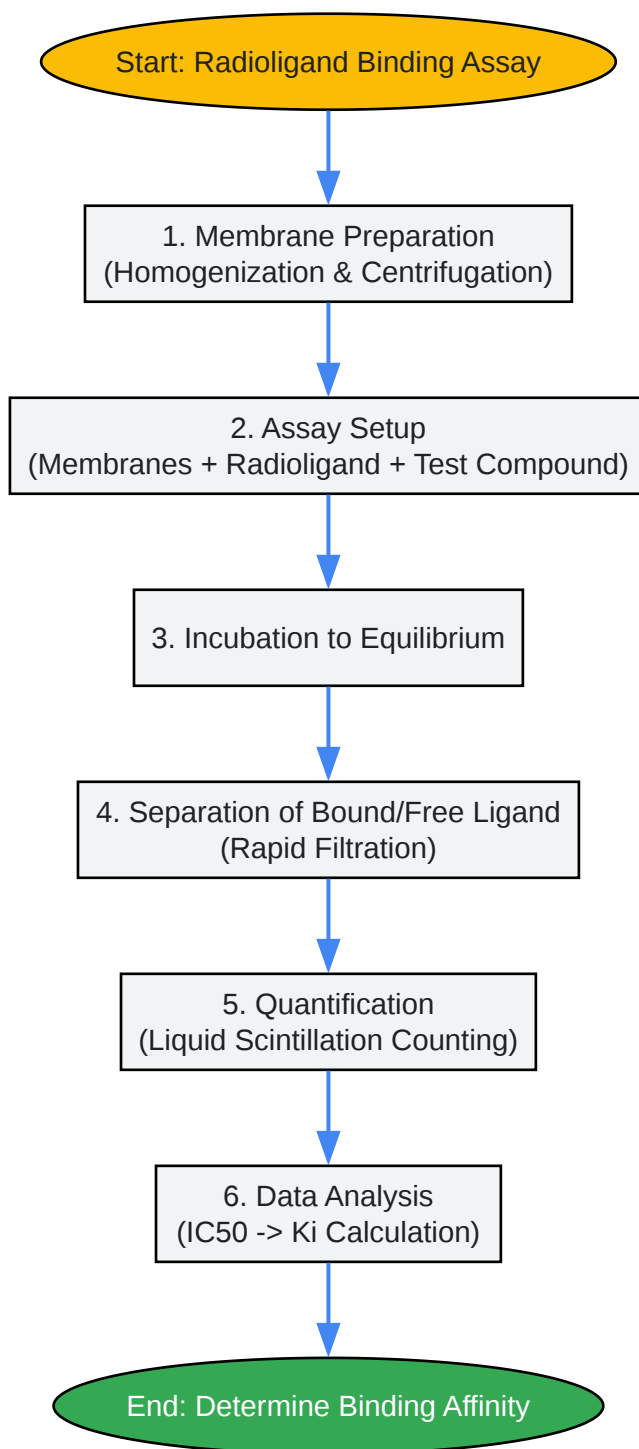
Protocol:

- **Membrane Preparation:** Membranes from guinea pig brain are prepared by homogenization in Tris-HCl buffer (50 mM, pH 8.0).
- **Binding Assay:** The assay is performed in a final volume of 0.5 mL containing the membrane preparation, 20 nM ~~INVALID-LINK~~ pentazocine as the radioligand, and the test compound.
- **Incubation:** The samples are incubated at 37°C for 120 minutes.
- **Non-specific Binding:** Non-specific binding is determined in the presence of 10 µM unlabeled (+)-pentazocine.
- **Functional Profile (Agonist vs. Antagonist):** To determine the functional profile, the assay is performed in the presence and absence of phenytoin (25 mM). An agonist will have a higher K_i ratio (without/with phenytoin), while an antagonist will have a ratio ≤ 1 .^[3]
- **Separation and Quantification:** Similar to the nAChR assay, bound and free ligands are separated by filtration, and radioactivity is quantified.
- **Data Analysis:** K_i values are calculated from the IC₅₀ values.^[3]

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can aid in understanding complex biological processes and experimental designs.





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